molecular formula C6H10Br2O2 B573422 2-Butanol,1,4-dibromo-, 2-acetate, (2S)- CAS No. 191354-48-0

2-Butanol,1,4-dibromo-, 2-acetate, (2S)-

Cat. No.: B573422
CAS No.: 191354-48-0
M. Wt: 273.952
InChI Key: VZAIOAXQXLNVCN-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butanol,1,4-dibromo-, 2-acetate, (2S)- is a chemical compound with the molecular formula C6H10Br2O2 It is a derivative of 2-butanol, where the hydroxyl group is acetylated, and bromine atoms are introduced at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanol,1,4-dibromo-, 2-acetate, (2S)- typically involves the bromination of 2-butanol followed by acetylation. The process can be summarized as follows:

    Bromination: 2-Butanol is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce bromine atoms at the 1 and 4 positions.

    Acetylation: The resulting 1,4-dibromo-2-butanol is then reacted with acetic anhydride (CH3CO)2O in the presence of a base such as pyridine to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed.

Chemical Reactions Analysis

Types of Reactions

2-Butanol,1,4-dibromo-, 2-acetate, (2S)- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction Reactions: The compound can be reduced to form 2-butanol derivatives with different functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of carbonyl compounds such as ketones or aldehydes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of 2-butanol derivatives with different substituents.

    Reduction: Formation of alcohols or hydrocarbons.

    Oxidation: Formation of ketones or aldehydes.

Scientific Research Applications

2-Butanol,1,4-dibromo-, 2-acetate, (2S)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butanol,1,4-dibromo-, 2-acetate, (2S)- depends on its chemical structure and the specific reactions it undergoes. The bromine atoms and acetate group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, and its acetate group can be hydrolyzed to release acetic acid.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2-butanol: Similar structure but lacks the acetate group.

    2-Butanol, 1,4-dibromo-: Similar structure but without the acetate group.

    1,4-Dibromo-2,3-butanediol: Contains an additional hydroxyl group.

Uniqueness

2-Butanol,1,4-dibromo-, 2-acetate, (2S)- is unique due to the presence of both bromine atoms and the acetate group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[(2S)-1,4-dibromobutan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2O2/c1-5(9)10-6(4-8)2-3-7/h6H,2-4H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAIOAXQXLNVCN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CCBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H](CCBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.